2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine
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Overview
Description
2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine exerts its effects involves interactions with specific molecular targets. The nitro group and trifluoromethyl group are known to influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3-trifluoromethyl aniline
- 5-amino-2-nitrobenzotrifluoride
- 4-bromo-2-nitrotrifluorotoluene
Uniqueness
Compared to similar compounds, 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
Molecular Formula |
C6H7F3N4O2 |
---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C6H7F3N4O2/c7-6(8,9)5-4(13(14)15)3-12(11-5)2-1-10/h3H,1-2,10H2 |
InChI Key |
BKBMBCQQMRUXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCN)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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